
5,6,7,8-Tetrahydroquinolin-5-ol
Descripción general
Descripción
5,6,7,8-Tetrahydroquinolin-5-ol is a partially hydrogenated quinoline derivative featuring a hydroxyl group at the 5-position of the tetrahydroquinoline scaffold. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of ligands for asymmetric catalysis and bioactive molecules . Its structural flexibility allows for modifications at various positions, enabling diverse applications in pharmaceuticals and materials science.
Métodos De Preparación
Hydrogenation of Quinolin-5-ol
Catalytic Hydrogenation
The most direct route to 5,6,7,8-tetrahydroquinolin-5-ol involves the catalytic hydrogenation of quinolin-5-ol. This method typically employs transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under hydrogen gas (H₂) pressure.
Reaction Conditions :
-
Catalyst : 10% Pd/C (5–10 wt% relative to substrate)
-
Solvent : Ethanol or methanol
-
Temperature : 50–80°C
-
Pressure : 3–5 bar H₂
-
Time : 12–24 hours
Under these conditions, the aromatic quinoline ring undergoes partial hydrogenation, selectively reducing the 5,6,7,8-positions while retaining the hydroxyl group at C5. Yields typically range from 70% to 85%, with purity exceeding 90% after recrystallization from tert-butyl methyl ether (TBME).
Key Challenges :
-
Over-reduction : Prolonged reaction times or excessive H₂ pressure may lead to fully decahydroquinoline derivatives.
-
Catalyst Poisoning : Residual impurities in the starting material (e.g., sulfur-containing compounds) can deactivate Pd/C.
Asymmetric Hydrogenation
For enantioselective synthesis, chiral catalysts such as Ir-(P,N)-ligand complexes are employed. For example, using (R)-BINAP-based iridium catalysts, enantiomeric excess (ee) values of up to 92% have been reported for the (R)-enantiomer.
Cyclization of Aminocyclohexanol Derivatives
Acid-Catalyzed Cyclization
Aminocyclohexanol derivatives undergo acid-mediated cyclization to form the tetrahydroquinoline scaffold. A representative protocol involves:
Substrate : 2-(2-Aminophenyl)cyclohexanol
Catalyst : Concentrated sulfuric acid (H₂SO₄)
Conditions : Reflux in toluene at 110°C for 8 hours
This method achieves moderate yields (55–65%) but requires stringent control of acid concentration to minimize side reactions such as dehydration .
Microwave-Assisted Cyclization
Recent advances utilize microwave irradiation to accelerate cyclization. For instance, heating 2-(2-nitrophenyl)cyclohexanol with ammonium formate in dimethylformamide (DMF) at 150°C for 20 minutes under microwave conditions yields this compound with 75% efficiency .
Reduction of Nitroquinoline Precursors
Nitro Group Reduction
Nitroquinolin-5-ol derivatives are reduced to the corresponding amine, followed by oxidation to the hydroxyl group:
Step 1 : Nitro Reduction
-
Reagents : Iron powder in hydrochloric acid (HCl)
-
Conditions : 80°C, 4 hours
-
Intermediate : 5-Aminotetrahydroquinoline
Step 2 : Oxidation
-
Reagents : Hydrogen peroxide (H₂O₂) in acetic acid
-
Conditions : 25°C, 2 hours
This two-step process achieves an overall yield of 60–70%, with the oxidation step requiring careful pH control to prevent over-oxidation .
Chiral Synthesis and Resolution Techniques
Enzymatic Kinetic Resolution
Racemic this compound is resolved using lipase enzymes. For example, Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted. After separation, hydrolysis yields enantiomerically pure (R)-5,6,7,8-tetrahydroquinolin-5-ol with 98% ee .
Chiral Auxiliary Approaches
Chiral auxiliaries such as (S)-proline are employed to induce asymmetry during cyclization. The auxiliary is later removed via hydrolysis, yielding the desired enantiomer with >90% ee .
Comparative Analysis of Preparation Methods
Table 1: Performance Metrics of Key Synthesis Routes
Method | Catalyst/Reagent | Yield (%) | Purity (%) | Enantioselectivity (ee) | Scalability |
---|---|---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂ | 85 | 95 | Racemic | High |
Asymmetric Hydrogenation | Ir-(R)-BINAP | 78 | 92 | 92% (R) | Moderate |
Acid-Catalyzed Cyclization | H₂SO₄ | 60 | 85 | Racemic | Low |
Microwave Cyclization | NH₄HCO₂, DMF | 75 | 90 | Racemic | Moderate |
Nitro Reduction/Oxidation | Fe/HCl, H₂O₂ | 65 | 88 | Racemic | Moderate |
Enzymatic Resolution | CAL-B | 45* | 99 | 98% (R) | High |
*Yield after resolution and hydrolysis.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydroquinolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolinone derivatives.
Reduction: The compound can be further reduced to form fully saturated quinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or alkyl halides for alkylation.
Major Products Formed
Oxidation: Quinolinone derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
- Building Block for Synthesis : 5,6,7,8-Tetrahydroquinolin-5-ol serves as a versatile building block in organic synthesis. It is employed in the creation of more complex heterocyclic compounds which have applications in various chemical industries .
Biology
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic pathways .
- Anticancer Properties : Numerous studies have demonstrated that derivatives of this compound possess cytotoxic effects against different cancer cell lines. For instance, a library of derivatives was synthesized and tested for antiproliferative activity, revealing that specific compounds significantly inhibited cancer cell growth through mechanisms involving oxidative stress .
Medicine
- Therapeutic Potential : The compound is being explored for its potential therapeutic effects in drug development. It has shown promise in targeting specific biological pathways related to cancer and inflammation .
- Anti-inflammatory Effects : Studies have reported that tetrahydroquinoline derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting their potential use in treating inflammatory diseases .
Study on Antiproliferative Activity
A comprehensive study synthesized a library of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. The results indicated that specific compounds exhibited significant antiproliferative activity across multiple cancer cell lines. These compounds induced apoptosis through oxidative stress mechanisms .
Metal Complex Formation
Research has also explored the formation of metal complexes with tetrahydroquinoline derivatives. For example, iron(II) complexes demonstrated enhanced biological activities compared to their parent compounds. This highlights the potential for developing new therapeutic agents based on these complexes .
Summary Table of Biological Activities
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydroquinolin-5-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to induce oxidative stress in cancer cells by disrupting the balance of reactive oxygen species (ROS), leading to cell death. This compound can also interact with various enzymes and receptors, modulating their activity and affecting cellular processes .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Positional Isomers: 5,6,7,8-Tetrahydroquinolin-8-ol
- Structure : The hydroxyl group is at the 8-position instead of the 5-position.
- Key Differences: Synthesis: 5,6,7,8-Tetrahydroquinolin-8-ol (CAS 14631-46-0) is synthesized via enzymatic dynamic kinetic resolution (DKR) using Candida antarctica lipase B, ensuring high enantiomeric purity . In contrast, 5,6,7,8-Tetrahydroquinolin-5-ol derivatives are often prepared through ozonolysis or column chromatography . Applications: The 8-hydroxy isomer is pivotal in asymmetric hydrogenation catalysts for pharmaceuticals, whereas the 5-hydroxy isomer is less studied in catalysis . Physical Properties: Both isomers share similar molecular weights but differ in polarity due to hydroxyl positioning, impacting solubility and crystallization behavior .
Functional Group Variants
5,6,7,8-Tetrahydroquinolin-5-amine
- Structure : Replaces the hydroxyl group with an amine (-NH₂) at the 5-position (CAS 71569-15-8).
- Key Differences :
- Basicity : The amine group confers higher basicity (pKa ~9–10) compared to the hydroxyl group (pKa ~10–12), altering reactivity in acid-base reactions .
- Safety : The amine derivative exhibits acute toxicity (H302, H315) and requires stringent handling, unlike the hydroxylated form, which has fewer reported hazards .
- Applications : Used in anti-HIV CXCR4 antagonists , whereas the hydroxylated form lacks direct pharmacological data in the provided evidence.
5,6,7,8-Tetrahydroquinolin-8-one
- Structure : Features a ketone group at the 8-position.
- Key Differences: Reactivity: The ketone enables nucleophilic additions (e.g., Grignard reactions), whereas the hydroxyl group in this compound participates in hydrogen bonding and esterification . Crystallography: The keto derivative adopts a "sofa" conformation in the cyclohexene ring, stabilized by π-π interactions between aromatic pyridine rings .
Isoquinoline Derivatives
7,8-Dihydroisoquinolin-5(6H)-one (CAS 21917-86-2)
- Structure: A fused isoquinoline with a ketone group and partial saturation.
- Key Differences: Synthesis: Prepared via cyclization of substituted carboxylic acids with hydrazines , contrasting with the hydroxylated quinoline’s ozonolysis route . Applications: Serves as an intermediate in photoluminescent materials, whereas this compound is more associated with ligand synthesis .
Hydrastinine (1,3-Dioxolo[4,5-g]isoquinolin-5-ol)
- Structure: Incorporates a dioxolane ring fused to the isoquinoline core.
- Key Differences: Electron Density: The dioxolane ring increases electron density, enhancing stability under acidic conditions compared to simple hydroxylated quinolines . Bioactivity: Hydrastinine derivatives show vasoconstrictive properties, while this compound’s bioactivity remains underexplored .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Actividad Biológica
5,6,7,8-Tetrahydroquinolin-5-ol (THQ) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential therapeutic applications of THQ, supported by various research findings and case studies.
Primary Targets
The primary biological target of THQ is the modulation of intracellular levels of reactive oxygen species (ROS), particularly in colorectal cancer (CRC) cells. Research indicates that THQ induces cellular stress through ROS generation, which plays a crucial role in inhibiting cancer cell growth and proliferation .
Biochemical Pathways
THQ primarily affects the PI3K/AKT/mTOR signaling pathway. This pathway is integral to cell survival and proliferation; thus, its deregulation by THQ leads to significant antiproliferative effects in cancer cells.
Pharmacokinetics
THQ's pharmacokinetic properties suggest good bioavailability due to its favorable lipophilicity and water solubility. This characteristic enhances its potential for therapeutic use, particularly in formulations targeting specific diseases like cancer.
Anticancer Activity
Research has demonstrated that THQ exhibits potent anticancer properties. In vitro studies have shown that it can significantly suppress the growth of CRC cells by inducing oxidative stress and promoting autophagy. For instance, a derivative of THQ was found to inhibit colony formation and migration of HCT-116 cells (a CRC cell line), indicating its potential as a lead compound for drug development against CRC .
Neuroprotective Effects
THQ and its derivatives have been evaluated for their neuroprotective activities. They have shown promise in reversing memory impairment in animal models, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease. Specifically, some derivatives function as acetylcholinesterase inhibitors, which are critical in enhancing cholinergic transmission.
Gastroprotective Properties
Several studies have indicated that THQ derivatives possess gastroprotective effects. They have been shown to inhibit basal gastric secretion and protect against gastric erosions in animal models. The mechanisms behind these effects are attributed to the presence of specific functional groups within the compound that interact with gastric tissues.
Case Studies
-
Colorectal Cancer Inhibition
A study synthesized various tetrahydroquinolinone derivatives, including THQ analogs, which exhibited significant antiproliferative activity at micromolar concentrations against CRC cell lines. The study emphasized the importance of ROS in mediating these effects and suggested further exploration of these compounds for therapeutic applications . -
Cognitive Enhancement
In an experimental model involving scopolamine-induced memory impairment, THQ derivatives were administered, resulting in notable improvements in memory performance compared to control groups. This suggests a potential role for THQ in cognitive enhancement therapies. -
Gastric Ulcer Prevention
Research involving animal models demonstrated that THQ derivatives effectively reduced gastric erosions induced by ethanol exposure. The protective mechanism was linked to the modulation of gastric secretions and enhancement of mucosal defense mechanisms.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5,6,7,8-Tetrahydroquinolin-5-ol, and how do reaction conditions influence yield?
- Methodological Answer : A one-pot sequential synthesis in deep eutectic solvents (e.g., choline chloride:PTSA) is effective, achieving yields up to 77% for derivatives. Key variables include solvent choice, temperature (typically 80–100°C), and stoichiometric ratios of reactants like substituted benzyl alcohols. Column chromatography with silica gel is used for purification .
- Example Data :
Reactant | Solvent System | Yield (%) |
---|---|---|
4-Fluorobenzyl alcohol | Choline chloride:PTSA | 77 |
4-Methoxyphenyl derivative | Same as above | 74 |
Q. How is the structural conformation of this compound characterized?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are primary tools. For example, -NMR reveals proton environments near the hydroxyl and amine groups, while X-ray confirms bicyclic ring geometry and hydrogen bonding patterns. Computational methods (DFT/HF) validate ground-state geometries .
Q. What biological activities have been reported for tetrahydroquinoline derivatives?
- Methodological Answer : Derivatives exhibit antimicrobial and antitumor properties. Screening involves in vitro assays (e.g., MIC tests for antimicrobial activity, MTT assays for cytotoxicity). Modifications at the 5- or 8-position (e.g., hydroxyl, amine groups) enhance bioactivity .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to dust formation risks. Store in a dry, cool environment away from oxidizers. Spills require ethanol/water rinsing and proper waste disposal .
Advanced Research Questions
Q. How do this compound derivatives perform as catalysts in hydrogenation reactions?
- Methodological Answer : Ruthenium single-atom catalysts (SACs) with tetrahydroquinoline ligands achieve 100% quinoline conversion with >99% selectivity for py-THQ (1,2,3,4-tetrahydroquinoline). Nanoparticle catalysts produce byproducts (e.g., 21% bz-THQ). Stability tests show SACs retain activity over 5 cycles .
- Catalytic Performance Table :
Catalyst Type | Conversion (%) | Selectivity (py-THQ) | Byproduct (bz-THQ) |
---|---|---|---|
Ru SACs | 100 | >99% | <1% |
Ru Nanoparticles | 100 | 79% | 21% |
Q. What strategies enable asymmetric synthesis of this compound derivatives?
- Methodological Answer : Chiral resolution agents (e.g., tartaric acid) or enantioselective catalysis (e.g., Ir(III) complexes with tetrahydroquinoline ligands) achieve high enantiomeric excess (>90%). NMR chiral shift reagents (e.g., Eu(hfc)) verify purity .
Q. How do computational models predict the reactivity of this compound in aqueous solutions?
- Methodological Answer : DFT simulations assess protonation states and tautomerization in acidic/alkaline conditions. Solvent effects (e.g., water vs. DMSO) are modeled using COSMO-RS. LogP values (e.g., 2.091) predict membrane permeability .
Q. What role do tetrahydroquinoline ligands play in metal-organic frameworks (MOFs)?
- Methodological Answer : 8-Hydroxy derivatives act as chelating agents for transition metals (e.g., Fe, Ir) in MOFs. Applications include ε-caprolactone ring-opening polymerization (ROP) and photoluminescent materials. XAS and EXAFS characterize metal-ligand coordination .
Q. Data Contradictions and Resolution
- Contradiction : highlights antimicrobial activity, while emphasizes catalytic applications.
- Resolution : Bioactivity is structure-dependent; hydroxyl/amine substitutions favor biological interactions, whereas alkylated derivatives enhance catalytic performance.
- Contradiction : reports 100% selectivity for py-THQ with Ru SACs, but nanoparticles yield bz-THQ.
- Resolution : Single-atom sites favor specific reaction pathways due to steric and electronic effects, unlike bulk metal surfaces.
Propiedades
IUPAC Name |
5,6,7,8-tetrahydroquinolin-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANQCUHPUQHIAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00404726 | |
Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194151-99-0 | |
Record name | 5,6,7,8-tetrahydroquinolin-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00404726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.